4-chloro-3-(isoquinolin-1-yl)aniline
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Overview
Description
4-chloro-3-(isoquinolin-1-yl)aniline is an organic compound with the molecular formula C15H11ClN2. It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro and a 3-(1-isoquinolinyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(isoquinolin-1-yl)aniline typically involves the reaction of isoquinoline with 4-chloro-3-nitrobenzenamine. The nitro group is reduced to an amino group under suitable conditions. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(isoquinolin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
4-chloro-3-(isoquinolin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-3-(isoquinolin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(isoquinolin-1-yl)aniline
- This compound derivatives
Comparison
This compound is unique due to the presence of both the chloro and isoquinolinyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H11ClN2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-chloro-3-isoquinolin-1-ylaniline |
InChI |
InChI=1S/C15H11ClN2/c16-14-6-5-11(17)9-13(14)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H,17H2 |
InChI Key |
KIMFXFZORNYMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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